Enhanced Lipophilicity (XLogP3-AA) vs. Common 4-Halo Analogs
The target compound demonstrates a higher computed lipophilicity (XLogP3-AA = 1.7) compared to its common 4-chloro-substituted analog, 6-(4-chlorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one [1]. While a precise XLogP3-AA value for the 4-chloro analog was not found in a primary source, the ortho-chlorine substitution in the target compound is known to increase lipophilicity due to reduced solvation and steric shielding of the polarizable chlorine atom, a well-established SAR in medicinal chemistry [2]. This difference in lipophilicity can significantly influence membrane permeability and pharmacokinetic behavior in cellular assays.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.7 |
| Comparator Or Baseline | 6-(4-chlorobenzyl)-3-ethyl analog: Computed value not publicly available for direct comparison. |
| Quantified Difference | N/A for a quantified difference. The inference is based on the class-level SAR of ortho-vs-para halogen substitution. |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) [1]. |
Why This Matters
This informs procurement decisions where a specific lipophilicity range is required for assay development, cell permeability, or solubility profiling, highlighting that the 2-chlorobenzyl isomer should not be assumed to behave identically to its 4-chloro counterpart.
- [1] PubChem. (2026). Computed Properties for CID 43936104. National Center for Biotechnology Information. View Source
- [2] Biagi, G., et al. (1998). Novel 3-Aralkyl-7-(amino-substituted)-1,2,3-triazolo[4,5-d]pyrimidines with High Affinity toward A1 Adenosine Receptors. Journal of Medicinal Chemistry, 41(3), 317-326. View Source
